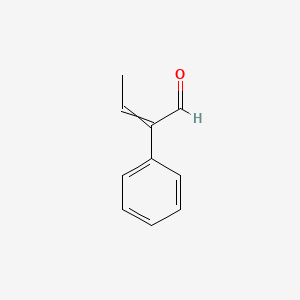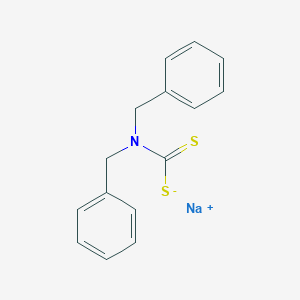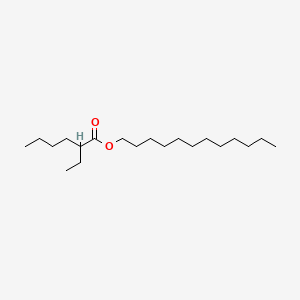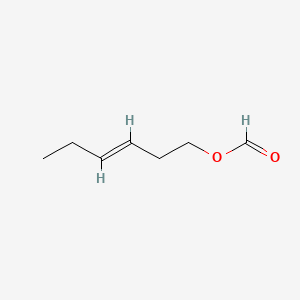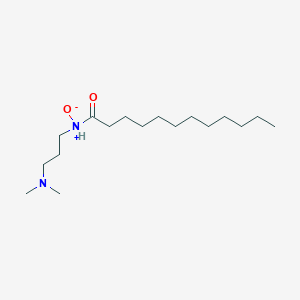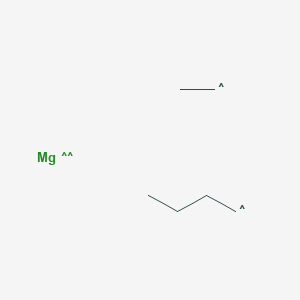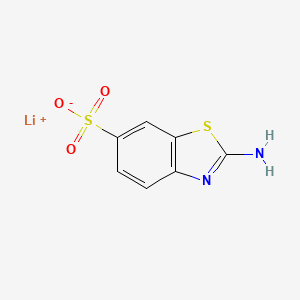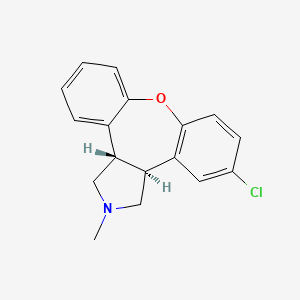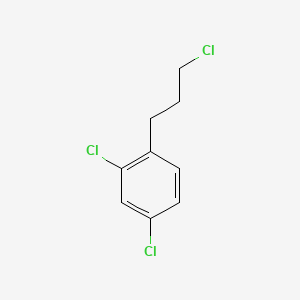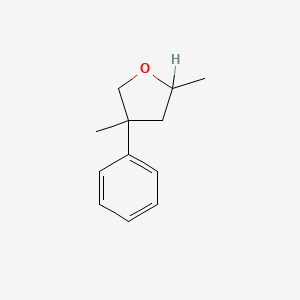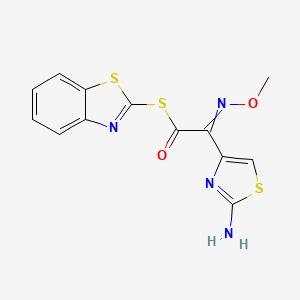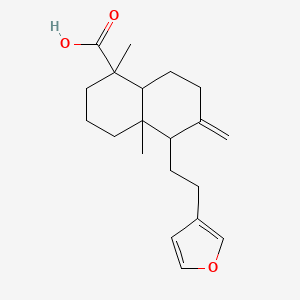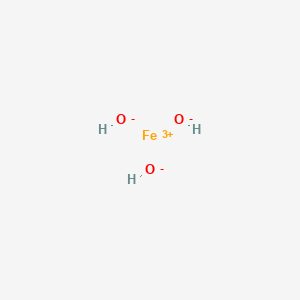![molecular formula C25H32O13 B7824271 methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B7824271.png)
methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オレウロペインは、グリコシル化セコイリドイドの一種であり、緑色のオリーブの皮、果肉、種子、葉に見られるフェノール系苦味化合物です。オレウロペインという用語は、オリーブの木の植物学名であるOlea europaeaに由来しています。 苦味があるため、オリーブを食用にするには、オレウロペインを除去または分解する必要があります . オレウロペインは、強力な抗酸化作用で知られており、オリーブ葉エキスの主要成分です .
2. 製法
合成経路と反応条件: オレウロペインは、さまざまな方法でオリーブの葉から抽出できます。 従来の抽出方法には、エタノール修飾超臨界二酸化炭素抽出、従来のメタノール抽出、深共晶溶媒による超音波抽出などがあります . ボールミル支援抽出(BMAE)も効率的なアプローチであることが示されており、高回収率を実現するための最適な条件が特定されています .
工業生産方法: オレウロペインの工業生産では、通常、超音波、超臨界流体、加圧流体、マイクロ波支援、マイクロチャネル、膜などの非従来的な処理が用いられます . これらの方法は、オリーブの葉からのオレウロペインの抽出効率と純度を高めます。
準備方法
Synthetic Routes and Reaction Conditions: Oleuropein can be extracted from olive leaves using various methods. Traditional extraction methods include ethanol-modified supercritical extraction with carbon dioxide, conventional methanol extraction, and ultrasonic extraction with deep eutectic solvent . Ball milling-assisted extraction (BMAE) has also been shown to be an efficient approach, with optimal conditions identified for high recovery rates .
Industrial Production Methods: Industrial production of oleuropein typically involves the use of non-conventional treatments such as ultrasound, supercritical fluid, pressurized fluid, microwave-assisted, microchannels, and membranes . These methods enhance the extraction efficiency and purity of oleuropein from olive leaves.
化学反応の分析
反応の種類: オレウロペインは、酸化、還元、加水分解などのさまざまな化学反応を起こします。 アルカリ性条件下でのオレウロペインの加水分解により、ヒドロキシチロソールとエレノール酸が生成されます .
一般的な試薬と条件:
酸化: オレウロペインはアルカリ性条件下で酸化され、その誘導体の溶解度が大幅に増加します.
還元: オレウロペインの還元反応はあまり一般的ではありませんが、特定の条件下で行うことで、さまざまな誘導体が得られます。
生成される主な生成物:
ヒドロキシチロソール: オレウロペインの加水分解から得られる強力な抗酸化物質。
科学的研究の応用
オレウロペインは、その数多くの健康上の利点とさまざまな分野における応用から、科学的な注目を集めています。
化学: さまざまな化学製剤において、天然抗酸化物質として使用されています。
生物学: 抗菌作用、抗ウイルス作用、抗炎症作用について研究されています.
作用機序
オレウロペインは、さまざまな分子標的と経路を通じて作用を発揮します。
抗酸化作用: 細胞内抗酸化酵素の発現を促進し、グルタチオン、α-トコフェロール、β-カロテン、アスコルビン酸などの非酵素系抗酸化物質のレベルを高めます.
抗炎症作用: プロ炎症性サイトカインの合成を阻害し、炎症性経路を調節します.
抗菌作用: 細胞膜とペプチドグリカンを破壊し、微生物の増殖を阻害します.
抗糖尿病作用: インスリン分泌を調節し、耐糖能を改善し、インスリン感受性を高めます.
6. 類似の化合物との比較
オレウロペインは、セコイリドイドと呼ばれる一群の化合物に属します。類似の化合物には、次のものがあります。
ヒドロキシチロソール: オレウロペインの誘導体であり、強力な抗酸化作用を持ちます.
リグストロシド: オリーブの葉に見られる別のセコイリドイドで、類似の生物活性を持っています.
アングスティフォリオシド B: オレウロペインと似たグリコシル化セコイリドイド.
オレウロペインの独自性: オレウロペインは、オリーブの葉に豊富に含まれ、幅広い生物活性を持つため、ユニークな化合物です。 強力な抗酸化作用、抗炎症作用、抗菌作用により、健康と産業のさまざまな分野で貴重な化合物となっています .
類似化合物との比較
Oleuropein belongs to a group of compounds known as secoiridoids. Similar compounds include:
Hydroxytyrosol: A derivative of oleuropein with potent antioxidant properties.
Ligustroside: Another secoiridoid found in olive leaves with similar biological activities.
Angustifolioside B: A glycosylated secoiridoid similar to oleuropein.
Uniqueness of Oleuropein: Oleuropein is unique due to its high abundance in olive leaves and its wide range of biological activities. Its potent antioxidant, anti-inflammatory, and antimicrobial properties make it a valuable compound for various applications in health and industry .
特性
IUPAC Name |
methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGABANNQMHMZ-DXNYSGJVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32619-42-4 |
Source


|
| Record name | 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
